Cas no 69199-37-7 (1-Azetidinebutanoicacid, 2-carboxy-a-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-b-hydroxy-, (aS,bS,2S)-)

1-Azetidinebutanoicacid, 2-carboxy-a-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-b-hydroxy-, (aS,bS,2S)- structure
69199-37-7 structure
Nome del prodotto:1-Azetidinebutanoicacid, 2-carboxy-a-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-b-hydroxy-, (aS,bS,2S)-
Numero CAS:69199-37-7
MF:C12H20N2O8
MW:320.295804023743
CID:512703
PubChem ID:11067153

1-Azetidinebutanoicacid, 2-carboxy-a-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-b-hydroxy-, (aS,bS,2S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Azetidinebutanoicacid, 2-carboxy-a-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-b-hydroxy-, (aS,bS,2S)-
    • Mugineic Acid
    • (2S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]azetidine-2-carboxylic acid
    • 4-[(2S)-2-carboxyazetidin-1-yl]-N-[(3S)-3-carboxy-3-hydroxypropyl]-L-allothreonine
    • 1-AZETIDINEBUTANOIC ACID, 2-CARBOXY-.ALPHA.-(((3S)-3-CARBOXY-3-HYDROXYPROPYL)AMINO)-.BETA.-HYDROXY-, (.ALPHA.S,.BETA.S,2S)-
    • 69199-37-7
    • UNII-KR256JY76I
    • (.ALPHA.S,.BETA.S,2S)-2-CARBOXY-.ALPHA.-(((3S)-3-CARBOXY-3-HYDROXYPROPYL)AMINO)-.BETA.-HYDROXY-1-AZETIDINEBUTANOIC ACID
    • Q27109879
    • MUGINEIC ACID, (-)-
    • KR256JY76I
    • N-(3-(3-Carboxypropylamino)-2-hydroxy-3-carboxypropyl)azetidine-2-carboxylic acid
    • 1-Azetidinebutanoic acid, 2-carboxyl-alpha-((3-carboxy-3-hydroxypropyl)amino)-beta-hydroxy-, (2S-(1(alphaR*(R*),betaR*),2R*))-
    • CHEBI:25426
    • SCHEMBL1062827
    • Inchi: InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8-,9-/m0/s1
    • Chiave InChI: GJRGEVKCJPPZIT-JBDRJPRFSA-N
    • Sorrisi: C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O

Proprietà calcolate

  • Massa esatta: 320.122
  • Massa monoisotopica: 320.122
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 10
  • Complessità: 429
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 168A^2
  • XLogP3: -6.7

Proprietà sperimentali

  • Densità: 1.561
  • Punto di ebollizione: 714.4°C at 760 mmHg
  • Punto di infiammabilità: 385.9°C
  • Indice di rifrazione: 1.601
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司